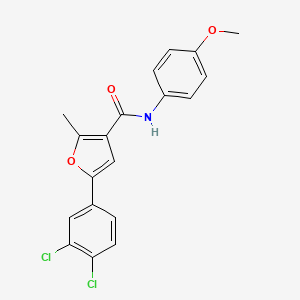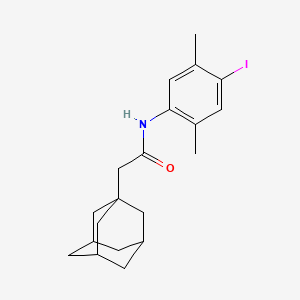![molecular formula C20H24Cl2N4S B4134831 N-(3-chlorophenyl)-N'-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}thiourea](/img/structure/B4134831.png)
N-(3-chlorophenyl)-N'-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}thiourea
Overview
Description
N-(3-chlorophenyl)-N'-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}thiourea is a chemical compound that belongs to the class of thioureas. It is commonly referred to as "CPI-1189" and has been extensively studied for its potential use in the treatment of various diseases.
Mechanism of Action
CPI-1189 is a selective dopamine D3 receptor antagonist. It has been shown to have a high affinity for the dopamine D3 receptor and a lower affinity for the dopamine D2 receptor. The dopamine D3 receptor has been implicated in the pathophysiology of various neuropsychiatric disorders, including addiction, depression, and schizophrenia. By blocking the dopamine D3 receptor, CPI-1189 may modulate the activity of the mesolimbic dopamine system, which is involved in reward and motivation.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the prefrontal cortex and striatum, which are regions of the brain involved in mood regulation and reward processing. CPI-1189 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
One of the advantages of CPI-1189 for lab experiments is that it has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in neuropsychiatric disorders. However, one of the limitations of CPI-1189 is that it has a relatively short half-life, which makes it difficult to use in long-term studies.
Future Directions
There are several future directions for research on CPI-1189. One direction is to further explore its potential use in the treatment of neuropsychiatric disorders, particularly depression, anxiety, and schizophrenia. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, future research could focus on developing analogs of CPI-1189 with longer half-lives and improved selectivity for the dopamine D3 receptor.
Scientific Research Applications
CPI-1189 has been studied extensively for its potential use in the treatment of various diseases. It has shown promising results in preclinical studies for the treatment of depression, anxiety, and schizophrenia. CPI-1189 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N4S/c21-16-5-7-19(8-6-16)26-13-11-25(12-14-26)10-2-9-23-20(27)24-18-4-1-3-17(22)15-18/h1,3-8,15H,2,9-14H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJGMUXKPLYRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=S)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-benzyl-1-piperidinyl)methyl]-3-(2-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4134756.png)
![2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4134757.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,2,2-trichloroacetamide](/img/structure/B4134764.png)
![N-{[4-ethyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4134773.png)
![dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4134778.png)

![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4134787.png)

![4-methoxy-3-nitro-N-({[4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4134799.png)
![2-{5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4134808.png)

![N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4134822.png)
![methyl [(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B4134845.png)
